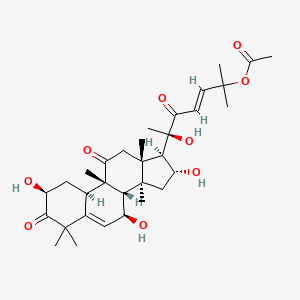
7beta-hydroxycucurbitacin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7beta-Hydroxycucurbitacin B is a natural product derived from cucurbitacins, a class of highly oxygenated tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family of plants, such as cucumbers, pumpkins, and gourds. This compound is known for its potent biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Hydroxycucurbitacin B typically involves the modification of cucurbitacin B. The process includes hydroxylation at the 7beta position. This can be achieved through various chemical reactions, including oxidation and selective hydroxylation using specific reagents and catalysts .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advancements in biotechnological methods and the use of plant cell cultures have shown promise in producing this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: 7beta-Hydroxycucurbitacin B undergoes several types of chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, altering the compound’s biological activity.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation agents like bromine (Br2) and alkylating agents such as methyl iodide (CH3I) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkanes .
Applications De Recherche Scientifique
7beta-Hydroxycucurbitacin B has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: The compound is used to study cell signaling pathways and apoptosis mechanisms.
Mécanisme D'action
The mechanism of action of 7beta-Hydroxycucurbitacin B involves several molecular targets and pathways:
STAT3 Pathway Inhibition: The compound inhibits the STAT3 signaling pathway, which is crucial for cell proliferation and survival.
Cell Cycle Arrest: It induces G2/M cell cycle arrest, preventing cancer cells from dividing and proliferating.
Mitochondrial Apoptotic Pathways: The compound activates mitochondrial apoptotic pathways, leading to programmed cell death in cancer cells.
Comparaison Avec Des Composés Similaires
7beta-Hydroxycucurbitacin B is unique compared to other cucurbitacins due to its specific hydroxylation at the 7beta position. This modification enhances its biological activity and specificity. Similar compounds include:
Cucurbitacin A: Known for its anti-inflammatory and anti-cancer properties.
Cucurbitacin C: Exhibits potent cytotoxic effects against cancer cells.
Cucurbitacin D: Has strong anti-tumor activity but higher toxicity compared to this compound.
Propriétés
Formule moléculaire |
C32H46O9 |
|---|---|
Poids moléculaire |
574.7 g/mol |
Nom IUPAC |
[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,7S,8S,9S,10R,13R,14S,16R,17R)-2,7,16-trihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H46O9/c1-16(33)41-27(2,3)11-10-22(37)32(9,40)25-21(36)14-29(6)24-19(34)12-17-18(13-20(35)26(39)28(17,4)5)31(24,8)23(38)15-30(25,29)7/h10-12,18-21,24-25,34-36,40H,13-15H2,1-9H3/b11-10+/t18-,19+,20+,21-,24+,25+,29+,30-,31-,32+/m1/s1 |
Clé InChI |
JWTLSWGHJPRCIB-JLEYTYLISA-N |
SMILES isomérique |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2[C@H](C=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)O)C)C)C)O)O |
SMILES canonique |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2C(C=C4C3CC(C(=O)C4(C)C)O)O)C)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


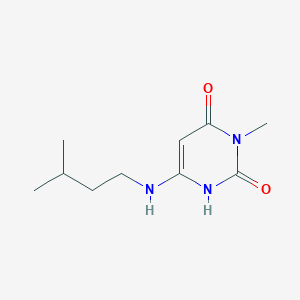
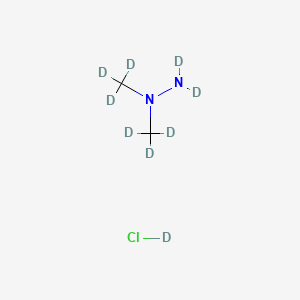
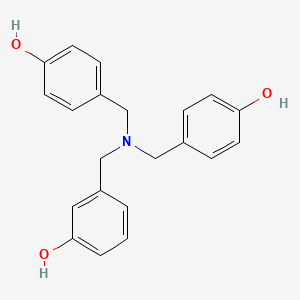
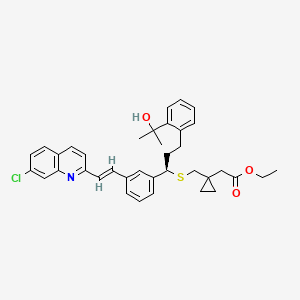

![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)
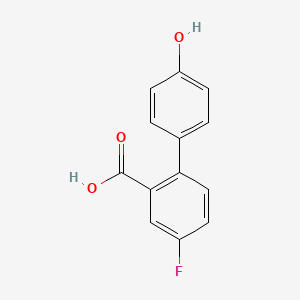
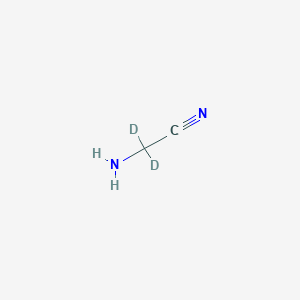
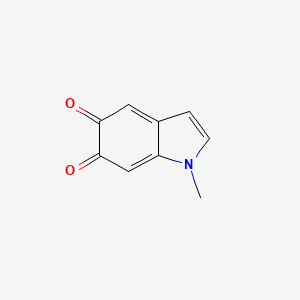
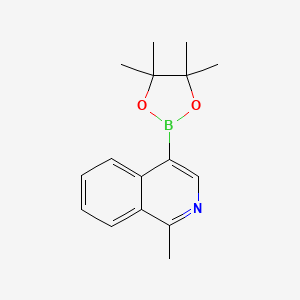
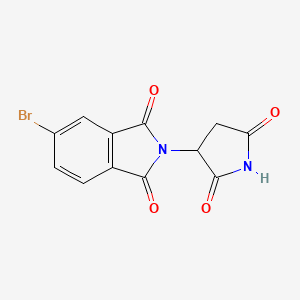
![Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
